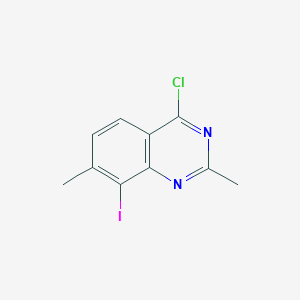

4-Chloro-8-iodo-2,7-dimethylquinazoline

Description

4-Chloro-8-iodo-2,7-dimethylquinazoline is a halogenated quinazoline derivative characterized by a chloro group at position 4, an iodo group at position 8, and methyl groups at positions 2 and 5. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The introduction of halogen atoms (e.g., Cl, I) and methyl groups in the quinazoline scaffold enhances its reactivity and binding affinity in biological systems, making it a valuable intermediate for synthesizing bioactive molecules or materials with tailored properties.

Properties

IUPAC Name |

4-chloro-8-iodo-2,7-dimethylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClIN2/c1-5-3-4-7-9(8(5)12)13-6(2)14-10(7)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTULMBXBHFXHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC(=N2)C)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-iodo-2,7-dimethylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of 2,7-dimethylquinazoline. The process involves:

Chlorination: Introducing a chlorine atom at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.

Iodination: Adding an iodine atom at the 8-position using iodine monochloride or N-iodosuccinimide.

These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-iodo-2,7-dimethylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different alkyl or aryl groups, while oxidation may produce quinazoline N-oxides.

Scientific Research Applications

4-Chloro-8-iodo-2,7-dimethylquinazoline has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of quinazoline derivatives.

Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-Chloro-8-iodo-2,7-dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Key Observations:

Halogen Substituents :

- The iodo group in this compound confers distinct reactivity compared to fluoro or chloro analogs. Iodo-substituted compounds are more susceptible to nucleophilic aromatic substitution (SNAr) due to the polarizability of the iodine atom, enabling facile derivatization in synthetic pathways .

- In contrast, the fluoro group in 4-Chloro-8-fluoro-7-methoxyquinazoline enhances metabolic stability and bioavailability, making it preferable for drug development .

Methyl vs.

Electrophilicity and Reactivity: 2,4-Dichloro-8-methylquinazoline exhibits higher electrophilicity due to dual electron-withdrawing chloro groups, accelerating reactions like Suzuki couplings. The mono-chloro substituent in the target compound may require harsher conditions for similar transformations .

Biological Activity

4-Chloro-8-iodo-2,7-dimethylquinazoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8ClI N2

- Molecular Weight : 292.54 g/mol

The compound features a quinazoline core, which is known for its diverse biological activities. The presence of halogen substituents (chlorine and iodine) enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has shown significant activity against various cancer cell lines.

- In vitro Studies :

- A study evaluated the cytotoxic effects of several quinazoline derivatives on human cancer cell lines such as HCT116, U937, and A549. The results indicated that compounds with similar structures exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity .

- Specifically, compounds with substitutions at the 4-position of the quinazoline ring demonstrated enhanced selectivity towards renal cancer cells (A498) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A498 | <10 |

| Analog 1 | HCT116 | 15 |

| Analog 2 | U937 | 25 |

Kinase Inhibition

Quinazolines are recognized for their role as kinase inhibitors. The mechanism involves binding to the ATP-binding site of kinases, which is crucial for cellular signaling pathways involved in cancer proliferation.

- Aurora Kinase Inhibition :

- Quinazoline derivatives have been investigated for their ability to inhibit Aurora kinases, which are essential for mitosis. The presence of halogen atoms in this compound may enhance its binding affinity .

- Preliminary data suggests that this compound could serve as a lead candidate for developing selective Aurora B inhibitors.

The proposed mechanism of action for this compound involves:

- Binding Interactions : The compound likely forms hydrogen bonds and hydrophobic interactions with the target protein kinases.

- Inhibition of Phosphorylation : By inhibiting kinase activity, it disrupts downstream signaling pathways that promote tumor growth and survival.

Case Study 1: Antitumor Activity

A series of experiments were conducted to evaluate the efficacy of this compound in xenograft models of renal cancer. The results showed a significant reduction in tumor volume compared to control groups treated with vehicle alone.

Case Study 2: Safety Profile

Toxicological assessments indicated that at therapeutic doses, the compound exhibited minimal adverse effects on normal tissues. This is crucial for its potential development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.